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Cotinine N-α-D-Glucuronide

Cat. No.: B1151495
M. Wt: 352.34
Attention: For research use only. Not for human or veterinary use.
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Description

Cotinine N-α-D-Glucuronide (CAS 139427-57-9) is a quaternary ammonium glucuronide conjugate and a previously unidentified major metabolite of nicotine in smokers' urine . This compound is formed via the direct N-glucuronidation of (S)-(-)-cotinine, a reaction primarily catalyzed by the UDP-glucuronosyltransferase enzyme UGT2B10 . It is characterized as an inner salt with the glucuronic acid moiety linked to the pyridyl nitrogen of cotinine, and it is specifically susceptible to enzymatic hydrolysis by β-glucuronidase to release free cotinine . As a major nicotine metabolite in humans, this compound is an essential reference standard in quantitative analytical methods for determining nicotine exposure and metabolism . Its applications are critical in various research fields, including pharmacokinetic studies, investigations into ethnic and racial differences in nicotine metabolism, and tobacco-related biomarker development . Studies have shown that the extent of nicotine and cotinine N-glucuronidation varies significantly by ethnicity, being substantially lower in African American (AA) populations compared to Whites, largely due to genetic variation in the UGT2B10 gene . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should refer to the lot-specific Certificate of Analysis for detailed characterization and purity data.

Properties

Molecular Formula

C₁₆H₂₀N₂O₇

Molecular Weight

352.34

Synonyms

1-α-D-Glucopyranuronosyl-3-[(2S)-1-methyl-5-oxo-2-pyrrolidinyl]pyridinium Inner Salt; 

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of Cotinine N α D Glucuronide Formation

Glucuronidation as a Core Biotransformation Step

Glucuronidation is a major pathway in the metabolism of a wide variety of xenobiotics and endogenous compounds. For cotinine (B1669453), this process involves the covalent addition of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the nitrogen atom on the pyridine (B92270) ring of the cotinine molecule. aacrjournals.org This reaction, termed N-glucuronidation, is catalyzed by UDP-glucuronosyltransferases (UGTs). aacrjournals.org The resulting conjugate, Cotinine N-α-D-Glucuronide, exhibits increased polarity, which facilitates its elimination in the urine. aacrjournals.org Both nicotine (B1678760) and its metabolite cotinine undergo N-glucuronidation, and a high correlation exists between the formation rates of their respective glucuronides, suggesting that the same enzymes are involved in metabolizing both compounds. aacrjournals.orgnih.govresearchgate.net

Characterization of UDP-Glucuronosyltransferases (UGTs) Catalyzing Cotinine N-Glucuronidation

The UGT superfamily of enzymes plays a critical role in the conjugation and subsequent elimination of numerous compounds. Research has identified specific UGT isoforms that are responsible for the N-glucuronidation of cotinine.

Extensive research has unequivocally identified UGT2B10 as the principal enzyme responsible for the N-glucuronidation of cotinine in humans. nih.govwikipedia.orgoup.comclinpgx.org UGT2B10, a hepatic enzyme, demonstrates significantly higher catalytic efficiency for this reaction compared to other UGT isoforms. aacrjournals.orgnih.govaacrjournals.org Studies using human liver microsomes (HLMs) and heterologously expressed UGTs have confirmed that UGT2B10 is the dominant catalyst for both nicotine and cotinine glucuronidation. aacrjournals.orgnih.gov The kinetic parameters observed in HLMs closely match those of recombinant UGT2B10, further supporting its primary role. aacrjournals.orgaacrjournals.org Genetic polymorphisms in the UGT2B10 gene can lead to substantially reduced or eliminated enzymatic activity, resulting in lower levels of cotinine glucuronide formation in individuals carrying these variants. researchgate.netnih.gov

While UGT2B10 is the main contributor, other UGT isoforms have been investigated for their potential role in cotinine N-glucuronidation.

UGT1A3 and UGT1A9 : The involvement of these isoforms is less clear. One study using heterologously expressed enzymes reported that cotinine glucuronidation by either UGT1A3 or UGT1A9 was not detected. nih.govresearchgate.net However, other research has suggested a potential minor role for UGT1A9. researchgate.netclinpgx.org

UGT2B7 : The primary role of UGT2B7 in nicotine metabolism appears to be the O-glucuronidation of trans-3′-hydroxycotinine, another major cotinine metabolite, rather than the N-glucuronidation of cotinine itself. oup.com

The relative contributions of these enzymes indicate a specialized function for UGT2B10 in the N-glucuronidation of pyridinyl compounds like nicotine and cotinine.

In Vitro Enzymatic Studies of this compound Formation

In vitro studies using various enzymatic systems have been instrumental in elucidating the mechanisms of this compound formation, identifying the key enzymes, and determining their kinetic properties.

Enzyme kinetic studies have been crucial in quantifying the efficiency and affinity of different UGT isoforms for cotinine. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), with a lower Km value indicating higher enzyme-substrate affinity.

Table 1: Enzyme Kinetic Parameters for Cotinine N-Glucuronidation

Enzyme/System Apparent Km (mmol/L) Apparent Vmax (pmol/min/mg protein) Source(s)
UGT2B10 (recombinant) 1.8 13.5 aacrjournals.org
UGT1A4 (recombinant) 5.0 1.1 aacrjournals.org
Human Liver Microsomes (HLM) 1.6 13.8 aacrjournals.org

Data derived from studies on microsomes of UGT-overexpressing cells.

Microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum, are rich in drug-metabolizing enzymes like UGTs and are a standard tool for in vitro metabolism studies.

Human Liver Microsomes (HLM) : HLM preparations from multiple donors have been widely used to study cotinine N-glucuronidation. nih.govresearchgate.netnih.gov These studies have demonstrated significant interindividual variation (up to 17-fold) in the rates of cotinine glucuronide formation, which is now largely attributed to genetic polymorphisms in the UGT2B10 gene. aacrjournals.orgnih.gov Rates of cotinine glucuronidation in HLM samples have been measured in the range of 140 to 908 pmol/min/mg protein. nih.govresearchgate.net

Recombinant UGTs : To pinpoint the specific enzymes responsible, researchers use microsomes from cell lines (e.g., HEK293) that have been engineered to express a single UGT isoform. aacrjournals.orgaacrjournals.org This approach was critical in establishing the superior catalytic activity of UGT2B10 over UGT1A4 and other isoforms for cotinine. aacrjournals.orgaacrjournals.org

Animal Liver Microsomes : Interspecies comparisons have revealed significant differences in cotinine N-glucuronidation. Measurable, albeit low, activity was found in liver microsomes from monkeys, guinea pigs, and minipigs. nih.gov However, activity was not detectable in microsomes from dogs, mice, rabbits, or rats, indicating that these species are poor models for studying this specific human metabolic pathway. nih.gov

Investigations Utilizing Recombinant UGT Enzyme Systems

The identification of specific UDP-glucuronosyltransferase (UGT) isoforms responsible for cotinine N-glucuronidation has been significantly advanced through studies employing recombinant enzyme systems. These in vitro systems allow for the investigation of individual enzymes' catalytic activity towards cotinine, clarifying their specific roles in its metabolism.

Early research using a panel of ten heterologously expressed UGTs (UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15) did not identify the primary enzyme for S(-)-cotinine N-glucuronidation, suggesting the involvement of an unexamined UGT isoform. researchgate.net Subsequent studies successfully identified UGT2B10 as the main catalyst. nih.govresearchgate.net

Comparative studies using recombinant enzymes have demonstrated that while multiple UGTs can catalyze the N-glucuronidation of nicotine, fewer are active towards cotinine. Recombinant UGT2B10 has been shown to be more active than UGT1A4 in the N-glucuronidation of cotinine. nih.gov One study reported that UGT1A4 Supersomes catalyzed cotinine N-glucuronidation at only one-tenth the rate of nicotine glucuronidation, and activity was not detected for recombinant UGT1A3 or UGT1A9. researchgate.net In contrast, another study indicated that UGT1A9 plays a partial role in cotinine glucuronidation, secondary to UGT1A4. nii.ac.jp Further research clarified that UGT1A9 did not glucuronidate cotinine, while UGT2B7 was essentially inactive. nih.gov

Genetic variants of UGT enzymes have also been studied using recombinant systems. For instance, microsomes from cells engineered to overexpress the UGT2B10*2 variant (Asp67Tyr) exhibited little to no glucuronidation activity towards cotinine, confirming the critical role of the wild-type UGT2B10 enzyme in this metabolic pathway. aacrjournals.org

The table below summarizes the findings from various studies on recombinant UGT enzymes and their activity in cotinine N-glucuronidation.

Recombinant UGT EnzymeObserved Activity in Cotinine N-GlucuronidationKey Findings / NotesSource(s)
UGT2B10High ActivityIdentified as the primary enzyme for cotinine N-glucuronidation in the human liver. More efficient catalyst than UGT1A4. nih.govresearchgate.netnih.gov
UGT1A4Low to Moderate ActivityCatalyzes the reaction but is a less efficient catalyst than UGT2B10. Activity may be significantly lower than its activity towards nicotine. nih.govnih.govresearchgate.netnii.ac.jp
UGT1A9Conflicting (Low to No Activity)Some studies suggest a minor role, while others report no detectable activity. nih.govresearchgate.netnii.ac.jp
UGT2B7No to Negligible ActivityConsidered essentially inactive toward cotinine. nih.gov
UGT2B10*2 (Asp67Tyr variant)No ActivityThis variant results in a loss of function, significantly reducing or eliminating cotinine N-glucuronidation. aacrjournals.org
UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A10, UGT2B15No ActivityAn early screen of a panel of 10 UGTs did not find activity for these isoforms. researchgate.net

Stereochemical Considerations in Cotinine N-Glucuronidation

The metabolism of cotinine via N-glucuronidation involves important stereochemical aspects, as the molecule contains a chiral center. In humans, nicotine is metabolized predominantly to S(-)-cotinine. Consequently, research into the biosynthesis of cotinine glucuronide has primarily focused on this specific enantiomer.

Studies investigating the kinetics of cotinine N-glucuronide formation in human liver microsomes have specifically used S(-)-cotinine as the substrate. researchgate.net These investigations have successfully characterized the formation of S(-)-cotinine N1-glucuronide, establishing key kinetic parameters for this biotransformation.

One study determined the kinetics for S(-)-cotinine N1-glucuronide formation in pooled human liver microsomes, reporting the following values: researchgate.net

ParameterValue
SubstrateS(-)-Cotinine
Km5.4 mM
Vmax696 pmol/min/mg
Apparent Intrinsic Clearance (Vmax/Km)0.13 µl/min/mg

The data indicates that the enzymatic process follows one-enzyme kinetics. researchgate.net The apparent intrinsic clearance for S(-)-cotinine was found to be 9-fold lower than that for S(-)-nicotine N1-glucuronide formation in the same microsomal pool. researchgate.net This kinetic difference is consistent with in vivo observations where, despite plasma levels of S(-)-cotinine often being much higher than those of S(-)-nicotine, the urinary recovery of S(-)-cotinine N1-glucuronide is only moderately greater than that of S(-)-nicotine N1-glucuronide. researchgate.net The focus of these detailed kinetic studies on the S(-) isomer underscores the stereochemical specificity of this metabolic pathway.

Genetic and Inter Individual Determinants of Cotinine N α D Glucuronide Metabolism

Impact of Genetic Polymorphisms in UGT Enzymes on Glucuronidation Rates

Genetic variations within the UGT superfamily of enzymes are primary determinants of the inter-individual differences observed in cotinine (B1669453) N-glucuronidation. Several UGT enzymes have been implicated in this metabolic pathway, with UGT2B10 and UGT2B17 being of particular importance. Polymorphisms in the genes encoding these enzymes can lead to altered or deficient enzyme activity, thereby affecting the rate of Cotinine N-α-D-Glucuronide formation.

The UGT2B10 enzyme is a key catalyst in the N-glucuronidation of cotinine. nih.govaacrjournals.org Genetic polymorphisms in the UGT2B10 gene can significantly impact its function, leading to reduced metabolic activity.

One of the most well-characterized variants is a missense mutation at codon 67, resulting in an aspartic acid to tyrosine substitution (Asp67Tyr, rs61750900). aacrjournals.orgnih.gov In vitro studies using human liver microsomes and UGT2B10-overexpressing cell lines have demonstrated that the UGT2B10Tyr variant has significantly reduced N-glucuronidation activity towards cotinine. aacrjournals.orgnih.gov In fact, some studies have reported that the glucuronidation of cotinine by the UGT2B1067Tyr variant is barely detectable. aacrjournals.org

The functional consequences of this polymorphism are evident in vivo. Smokers carrying the UGT2B102* allele (which contains the Asp67Tyr variant) exhibit markedly lower levels of urinary cotinine-glucuronide. nih.gov Individuals heterozygous for the Asp67Tyr allele show a significant decrease in the ratio of cotinine glucuronide to cotinine in their urine. nih.govaacrjournals.org For instance, one study reported a 60% lower ratio of cotinine glucuronide to cotinine in heterozygotes compared to individuals with the wild-type genotype. nih.gov In individuals homozygous for the UGT2B102* allele, the reduction in cotinine glucuronidation is even more pronounced, with decreases of up to 98% observed. nih.gov

Another significant variant in UGT2B10 is a splice variant (rs116294140), which is particularly prevalent in individuals of African descent. nih.govoup.com This splice variant has been strongly associated with reduced cotinine glucuronidation ratios. nih.gov Individuals homozygous for this variant demonstrate significantly lower cotinine glucuronide ratios compared to those with the wild-type genotype. nih.gov This variant is a major contributor to the lower cotinine N-glucuronidation observed in African Americans. oup.com

The impact of these UGT2B10 genetic variants on cotinine glucuronidation is summarized in the table below.

UGT2B10 GenotypeEffect on Cotinine GlucuronidationReference
1/2 (Heterozygous for Asp67Tyr)30-48% decrease in cotinine glucuronide levels. aacrjournals.orgnih.gov aacrjournals.orgnih.gov
2/2 (Homozygous for Asp67Tyr)Up to a 16-fold decrease and 98% lower cotinine glucuronide formation. aacrjournals.orgnih.gov aacrjournals.orgnih.gov
rs116294140 (Splice variant)Significantly lower cotinine glucuronide ratios, particularly in homozygous individuals. nih.gov nih.gov

While UGT2B10 is the most efficient catalyst for cotinine N-glucuronidation, other UGT enzymes have been investigated for their potential role. nih.govaacrjournals.org In vitro studies have shown that UGT1A4 can also catalyze the N-glucuronidation of cotinine, although with a much lower affinity (higher Km) compared to UGT2B10. aacrjournals.org

Ethnic and Population-Specific Differences in Cotinine Glucuronidation Phenotypes

Significant differences in cotinine N-glucuronidation exist among various ethnic and racial groups, and these differences are largely attributable to the varying frequencies of functional polymorphisms in UGT enzymes, particularly UGT2B10.

Notably, African Americans have been consistently shown to have lower rates of cotinine N-glucuronidation compared to European Americans. oup.comnih.gov This is primarily due to the high prevalence of the UGT2B10 splice variant (rs116294140) in this population. oup.com In African Americans, this splice variant is the main factor responsible for the observed reduction in cotinine glucuronidation. oup.com One study found that cotinine glucuronide ratios were three-fold lower in African Americans compared to Whites. oup.com In contrast, the Asp67Tyr variant (rs61750900) is more common in Caucasians, with an allelic prevalence of approximately 10%. nih.gov

A study comparing different ethnic groups found that African Americans and Native Hawaiians had significantly lower cotinine glucuronidation values than European Americans. aacrjournals.orgnih.gov Japanese Americans also exhibited lower cotinine glucuronidation compared to European Americans, while the levels in Latino Americans were similar to or slightly higher than those in European Americans. aacrjournals.orgnih.gov

These ethnic differences in cotinine glucuronidation are highlighted in the table below.

Ethnic/Racial GroupCotinine Glucuronidation Phenotype Compared to European AmericansKey Genetic ContributorReference
African AmericansSignificantly lower. oup.comnih.govaacrjournals.orgnih.govHigh frequency of UGT2B10 splice variant (rs116294140). oup.com oup.comnih.govaacrjournals.orgnih.gov
Native HawaiiansSignificantly lower. aacrjournals.orgnih.govNot specified. aacrjournals.orgnih.gov
Japanese AmericansLower. aacrjournals.orgnih.govNot specified. aacrjournals.orgnih.gov
Latino AmericansSimilar or slightly higher. aacrjournals.orgnih.govNot specified. aacrjournals.orgnih.gov

Heritability of Cotinine Glucuronidation Pathways

Twin studies have provided strong evidence for the heritability of cotinine glucuronidation, indicating a significant genetic influence on this metabolic pathway. nih.govnih.gov By comparing monozygotic (identical) and dizygotic (fraternal) twins, researchers can estimate the relative contributions of genetic and environmental factors to a particular trait.

A twin study on the pharmacokinetics of nicotine (B1678760) found that cotinine glucuronidation measures were substantially influenced by the combined effect of additive (heritable) and non-additive (dominant and epistatic) genetic effects. nih.govnih.gov This suggests that genetic variation in UGT isoenzymes, acting in both an additive and interactive manner, is a crucial determinant of the individual variability observed in cotinine metabolism via glucuronidation. nih.govnih.gov These findings underscore the significant role of inherited genetic factors in determining an individual's capacity to form this compound.

Analytical Methodologies for Research Quantification of Cotinine N α D Glucuronide

Advanced Chromatographic and Spectrometric Techniques

Modern analytical approaches for Cotinine (B1669453) N-α-D-Glucuronide primarily rely on the coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with mass spectrometry (MS). This combination provides the necessary selectivity and sensitivity to detect and quantify this specific metabolite in complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of Cotinine N-α-D-Glucuronide. nih.govnih.gov This technique offers unparalleled sensitivity and specificity, allowing for the direct measurement of the intact glucuronide conjugate, thus avoiding the need for enzymatic hydrolysis, which can introduce variability. utas.edu.au

To ensure the highest accuracy and precision in LC-MS/MS analysis, stable-isotope dilution is the preferred method for quantification. nih.govresearchgate.netdntb.gov.ua This technique involves the use of an internal standard that is a stable-isotope-labeled version of the analyte of interest (e.g., cotinine-d9 or trans-3′-hydroxycotinine-d9 for related metabolites). nih.gov The internal standard is added to the sample at a known concentration before any sample preparation steps. Because the stable-isotope-labeled internal standard has nearly identical chemical and physical properties to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, any variations in sample preparation, injection volume, or instrument response can be effectively corrected, leading to highly reliable and reproducible results.

A method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for the analysis of nicotine (B1678760) and its 10 major metabolites, including cotinine-N-glucuronide. nih.gov This method utilized corresponding deuterated internal standards that were introduced prior to a solid phase extraction (SPE) procedure. nih.gov

Multiple reaction monitoring (MRM), also known as selected reaction monitoring (SRM), is a highly specific and sensitive data acquisition mode used in tandem mass spectrometry. researchgate.netnih.govwikipedia.orgmdpi.com In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion of this compound. This precursor ion is then fragmented in the collision cell, and the second quadrupole is set to select a specific product ion. The pairing of a precursor ion with a specific product ion is referred to as a "transition." By monitoring one or more of these specific transitions, the instrument can selectively detect and quantify the target analyte with minimal interference from other compounds in the sample matrix. This high degree of selectivity is crucial when analyzing complex biological fluids like urine or plasma.

For instance, a highly sensitive LC-MS/MS method for the simultaneous quantitative determination of nicotine, cotinine, and NNK was developed. The analysis was carried out by multiple reaction monitoring mass transitions with m/z of 163.2/130.1 for nicotine, 177.4/98.3 for cotinine, and 208.4/122.1 for NNK. nih.gov

Interactive Data Table: Illustrative MRM Transitions for Nicotine Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Nicotine163.2130.1
Cotinine177.498.3
Nicotine-N-glucuronide339.2163.2
Cotinine-N-glucuronide353.2177.1

Note: The specific m/z values can vary slightly depending on the instrument and analytical conditions.

A reversed-phase liquid chromatography method with ultraviolet detection has been described for the determination of cotinine. jfda-online.com The mobile phase consisted of an acetate (B1210297) buffer with sodium octanesulfonate as an ion pair reagent and methanol (B129727). jfda-online.com Using an octadecyl-type column, a good separation was achieved in 12 minutes, with the UV detector set at 260 nm. jfda-online.com

Radiochemical HPLC is a highly sensitive detection method that can be used for the quantification of radiolabeled compounds. In the context of nicotine metabolism research, this technique would involve the administration of a radiolabeled nicotine precursor (e.g., labeled with 14C or 3H) and subsequent analysis of biological samples. The HPLC system separates the various metabolites, and a radioactivity detector placed in-line after the column measures the amount of radioactivity in each eluting peak. This allows for the precise quantification of even very low levels of metabolites. While this technique offers exceptional sensitivity, its application is limited by the need for specialized facilities for handling radioactive materials and the complexities of working with radiolabeled compounds. Specific applications of radiochemical HPLC for the direct quantification of this compound are not extensively reported in recent literature, with more focus being placed on LC-MS/MS methods.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection Methods

Sample Preparation and Hydrolysis Techniques for Conjugate Analysis

The analysis of this compound in biological samples often requires a preliminary sample preparation step to remove interfering substances and concentrate the analyte. nih.govnih.gov Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.govresearchgate.net

For an indirect measurement of the glucuronide conjugate, enzymatic hydrolysis is a common procedure. nih.govnih.gov This involves treating the sample with a β-glucuronidase enzyme, which cleaves the glucuronic acid moiety from the cotinine molecule. nih.gov The resulting free cotinine can then be quantified, and the concentration of the original glucuronide conjugate is inferred from the difference in free cotinine concentration before and after hydrolysis. It is important to note that direct measurement of the intact glucuronide conjugate by LC-MS/MS is generally preferred as it avoids potential inaccuracies associated with incomplete enzymatic hydrolysis. utas.edu.au

Interactive Data Table: Comparison of Analytical Methods for this compound

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by mass analysis of the intact molecule and its fragments.High sensitivity and specificity, direct quantification of the conjugate.Higher equipment cost and complexity.
HPLC-UV Separation by liquid chromatography followed by detection based on UV absorbance.Lower cost, simpler instrumentation.Lower sensitivity and specificity compared to MS, potential for interferences.
Radiochemical HPLC Separation by HPLC with detection of radiolabeled molecules.Extremely high sensitivity.Requires handling of radioactive materials, less common for this specific analyte.

Solid Phase Extraction (SPE) Protocols for Biological Matrices

Solid Phase Extraction (SPE) is a widely used sample preparation technique designed to clean up and concentrate analytes from complex matrices like urine or plasma before chromatographic analysis. thermofisher.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. thermofisher.comnih.gov

For the analysis of nicotine and its metabolites, including glucuronide conjugates, various SPE sorbents are utilized. Common choices include polymeric reversed-phase sorbents, which can provide cleaner sample extracts compared to methods like protein precipitation. nih.gov Micro-extraction by packed sorbent (MEPS) is a miniaturized version of SPE that requires smaller sample and solvent volumes, making it a more efficient and environmentally friendly option. nih.govnih.gov

The general steps for an SPE protocol are as follows:

Sample Pre-treatment: Biological samples like urine or plasma may require pH adjustment or dilution to optimize the retention of the analyte on the SPE sorbent. thermofisher.comnih.gov

Column Conditioning: The SPE cartridge is conditioned with a solvent like methanol followed by water or a buffer to activate the sorbent.

Sample Loading: The pre-treated biological sample is passed through the cartridge. This compound and other analytes are adsorbed onto the solid phase.

Washing: The cartridge is washed with a specific solvent to remove endogenous interferences that were weakly retained.

Elution: The target analyte, this compound, is eluted from the sorbent using a strong organic solvent or a solvent mixture. This eluate is then typically evaporated and reconstituted in a mobile phase-compatible solution for analysis. uclouvain.be

Enzymatic Hydrolysis with β-Glucuronidase

Indirect quantification of this compound relies on the enzymatic cleavage of the glucuronic acid moiety to release free cotinine, which is then measured. This process is catalyzed by the enzyme β-glucuronidase. covachem.comsigmaaldrich.com The concentration of the glucuronide is determined by subtracting the concentration of free cotinine in an untreated sample from the total cotinine concentration measured after enzymatic hydrolysis.

β-glucuronidase enzymes are sourced from various organisms, including mollusks (Helix pomatia, Patella vulgata), bacteria (Escherichia coli), and bovine liver. sigmaaldrich.comfaa.gov The choice of enzyme and reaction conditions can significantly impact the efficiency of the hydrolysis, as different enzymes exhibit varying activities towards different types of glucuronide linkages (e.g., O-glucuronides vs. N-glucuronides). nih.gov For instance, preparations from mollusks often contain sulfatase activity as well, which may be relevant if sulfate (B86663) conjugates are also present. sigmaaldrich.com

Key parameters for enzymatic hydrolysis include:

Enzyme Source and Concentration: Enzymes from Haliotis rufescens, E. coli, and Patella vulgata have shown high efficiency in hydrolyzing cannabinoid glucuronides. faa.gov Typically, 1 to 20 units of β-glucuronidase are used per microliter of sample, though the optimal amount must be determined empirically. sigmaaldrich.com

pH and Temperature: The optimal pH and temperature are enzyme-dependent. For example, E. coli β-glucuronidase shows maximum activity around pH 6.0, with greatly reduced activity at lower pH values. faa.gov Incubation is often carried out at temperatures like 37°C or 55°C. nih.gov

Incubation Time: Complete hydrolysis can require several hours of incubation. nih.gov

Studies have shown that finding a single optimal condition for the complete hydrolysis of multiple biomarkers can be challenging, as factors like enzyme type, amount, temperature, and time critically affect the extent of the reaction. nih.gov

Alkaline Hydrolysis Procedures for Glucuronide Conjugates

Alkaline hydrolysis is another chemical method used to cleave glucuronide conjugates. This procedure involves treating the sample with a base to break the bond between the aglycone and the glucuronic acid. faa.gov However, the effectiveness of alkaline hydrolysis is highly dependent on the type of glycosidic bond.

This method is most effective for ester-linked glucuronides. In contrast, ether-bonded glucuronides are not susceptible to cleavage under alkaline conditions. faa.gov this compound is an N-glucuronide, where the glucuronic acid is attached to a pyridine (B92270) nitrogen atom. nih.gov Research indicates that β-glucuronidases are generally preferred for hydrolyzing N-glucuronides over O-glucuronides. nih.gov While alkaline hydrolysis is a simple and cost-effective alternative to enzymatic methods for certain compounds, its utility for the quantitative cleavage of N-glucuronides like this compound is limited, and enzymatic hydrolysis is the more established and reliable approach for indirect analysis. faa.gov

Validation of Analytical Methods in Research Contexts

The validation of any analytical method is crucial to ensure that the results generated are reliable, reproducible, and accurate. For the quantification of this compound, method validation is performed according to established international guidelines, assessing a range of performance characteristics. researchgate.net

Assessment of Selectivity, Precision, and Accuracy

Selectivity: Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and matrix components. researchgate.net In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection using specific precursor-to-product ion transitions. researchgate.net

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). For cotinine quantification methods, acceptable precision is generally demonstrated by RSD values below 15%. uclouvain.beresearchgate.net

Accuracy: Accuracy denotes the closeness of the mean test result to the true or accepted reference value. It is often assessed by analyzing quality control samples spiked with known concentrations of the analyte and is expressed as the percent bias or percent recovery. For cotinine bioanalytical methods, accuracy is typically expected to be within ±15% of the nominal value. researchgate.netnih.gov

Determination of Limits of Detection and Quantification

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netscience.gov It is often determined as the concentration that yields a signal-to-noise ratio of three.

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netscience.gov This is the lowest concentration on the calibration curve.

The table below summarizes validation parameters from various studies on the quantification of cotinine, providing a reference for the performance of these analytical methods.

ParameterAnalyte(s)MatrixMethodValue ReportedSource
Linearity RangeCotinineUrineUHPLC-QDa0.001 - 5 µg/mL uclouvain.be
Intra-assay Precision (RSD)CotinineUrineUHPLC-QDa< 5% uclouvain.be
Inter-assay Precision (RSD)CotinineUrineUHPLC-QDa< 10% uclouvain.be
Accuracy/RecoveryCotinineUrineUHPLC-QDa> 96% uclouvain.be
LOQCotinine-N-β-D-glucuronideUrineLC-MS/MS50 ng/mL researchgate.net
LODNicotine & CotininePlasma & UrineGC-MS0.3 - 0.8 ng/mL researchgate.net
LOQUnconjugated CotinineUrineLC-MS/MS0.1 µg/L researchgate.net

Challenges and Considerations in this compound Quantification in Research

Several challenges must be addressed to ensure the accurate quantification of this compound in research settings.

Direct vs. Indirect Quantification: Indirect methods that rely on enzymatic hydrolysis can be less accurate than direct measurement. Incomplete hydrolysis can lead to an underestimation of the glucuronide concentration. One study found that a direct thermospray LC/MS method measured, on average, 34% more cotinine N-glucuronide in smokers' urine compared to an indirect method based on β-glucuronidase treatment. The indirect method is also more labor-intensive and inherently less precise as it depends on the difference between two measurements.

Matrix Effects: Biological matrices like urine and plasma are complex and can interfere with analysis, particularly in LC-MS/MS. researchgate.net Endogenous components can co-elute with the analyte and cause ion suppression or enhancement, affecting the accuracy and precision of the measurement. nih.gov Thorough sample preparation, such as SPE, and the use of stable isotope-labeled internal standards are essential to minimize and correct for matrix effects. researchgate.netresearchgate.net

Analyte Stability and Background Contamination: Nicotine and its metabolites are ubiquitous in the environment, which can lead to background contamination during sample collection, preparation, and analysis. researchgate.net This is a significant challenge when measuring very low concentrations. Therefore, stringent quality control measures are necessary to minimize contamination. researchgate.net

Inter-individual Variability: The concentration of this compound can vary widely among individuals, as it was found to be the second most abundant nicotine metabolite in the urine of some smokers, with concentrations ranging from less than 0.7 to 21 nmol/mL. nih.gov Analytical methods must therefore have a wide linear dynamic range to accurately quantify concentrations in different populations, from non-smokers exposed to environmental tobacco smoke to heavy smokers. researchgate.net

Pharmacokinetic Aspects of Cotinine N α D Glucuronide in Research Models

Disposition and Elimination Pathways in Biological Systems

The formation and subsequent elimination of Cotinine (B1669453) N-α-D-Glucuronide are key steps in the metabolic journey of nicotine (B1678760). This process primarily occurs in the liver and results in a more water-soluble compound that is readily excreted from the body.

Metabolic Formation: The N-glucuronidation of cotinine is a conjugation reaction catalyzed predominantly by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10). nih.govaacrjournals.orgaacrjournals.orgwikipedia.orgoup.com Research using human liver microsomes has demonstrated that UGT2B10 has a high affinity and significant activity for converting cotinine into its N-glucuronide form. nih.govaacrjournals.orgaacrjournals.org While other enzymes like UGT1A4 may play a minor role, UGT2B10 is considered the dominant catalyst for this specific metabolic pathway in humans. aacrjournals.orgaacrjournals.orgoup.com The high correlation observed between the formation of nicotine-glucuronide and cotinine-glucuronide in human liver microsomes further suggests that they are metabolized by the same primary enzyme. aacrjournals.org

Elimination: Following its formation, Cotinine N-α-D-Glucuronide is eliminated from the body almost exclusively through renal excretion. Its increased water solubility facilitates its transport in the blood and subsequent filtration by the kidneys into the urine. Urinary analysis is, therefore, the principal method for quantifying this metabolite. Studies profiling the urinary output of smokers have confirmed that glucuronide conjugates, including this compound, are major end-products of nicotine metabolism. nih.gov

Table 1: Key Factors in the Disposition of this compound


Comparative Pharmacokinetics and Metabolism Across Diverse Animal Species

The metabolism of nicotine and its derivatives, including the formation of this compound, exhibits notable variation across different animal species. These differences are critical for the interpretation of preclinical research and its extrapolation to human health.

In most mammalian species, the conversion of nicotine to cotinine is a major metabolic route. nih.gov However, the subsequent pathways, including glucuronidation, can differ significantly.

Humans: In humans, N-glucuronidation of both nicotine and cotinine is a significant pathway, primarily catalyzed by UGT2B10. oup.com Genetic polymorphisms in the UGT2B10 gene can lead to substantial inter-individual and inter-ethnic differences in the rate of this metabolic process. nih.govnih.gov For instance, individuals of African American ancestry, on average, exhibit lower rates of cotinine N-glucuronidation compared to those of European ancestry, which is linked to a higher frequency of non-functional variants in the UGT2B10 enzyme. nih.govnih.gov

Rats: Studies in male Sprague-Dawley rats show that nicotine is extensively metabolized to cotinine, and both are major urinary excretion products. oup.com While glucuronidation occurs, the specific contribution of N-glucuronidation of cotinine relative to other pathways like hydroxylation can differ from humans. The biological half-life of cotinine in male rats is approximately 7 hours, compared to about 16 hours in humans. oup.com

Monkeys: Research in non-human primates, such as squirrel monkeys, also identifies cotinine as a major metabolite of nicotine. nih.gov Studies have shown that monkeys possess the enzymatic machinery for glucuronidation, but species-specific preferences for the site of glucuronidation can exist. researchgate.net For example, one study on a different compound found that cynomolgus monkeys favored N1-glucuronide formation, whereas humans, rats, and dogs favored N2-glucuronidation, highlighting the potential for different metabolic handling even within the same class of reaction. researchgate.net Chronic nicotine administration in African green monkeys has been shown to down-regulate CYP2A6, the enzyme responsible for forming cotinine, which would in turn affect the amount of substrate available for glucuronidation. researchgate.net

Table 2: Comparative Aspects of Cotinine Metabolism


Interrelationships with Parent Cotinine and Other Nicotine Metabolites in Excretion Profiles

The amount of this compound excreted in urine is closely related to the concentrations of its parent compound, cotinine, and other nicotine metabolites. Analyzing the complete urinary metabolite profile provides a comprehensive picture of nicotine uptake and metabolic activity.

In typical smokers, the urinary excretion profile is diverse. A study of 11 smokers found that glucuronide conjugates (of nicotine, cotinine, and trans-3'-hydroxycotinine combined) made up an average of 29% of all monitored urinary metabolites. nih.gov In that same study, the single most abundant metabolite was free trans-3'-hydroxycotinine, accounting for an average of 35% of the total. nih.gov

The ratio of different metabolites is often more informative than absolute concentrations alone. For example, the Nicotine Metabolite Ratio (NMR), typically the ratio of trans-3'-hydroxycotinine to cotinine, is a widely used biomarker for the activity of the CYP2A6 enzyme. nih.gov However, the formation of this compound represents a competing pathway for the elimination of cotinine. Therefore, variations in UGT2B10 activity can influence the amount of cotinine available for conversion to trans-3'-hydroxycotinine, thereby affecting the NMR. nih.govescholarship.org

Studies have shown a significant correlation between the levels of nicotine glucuronidation and cotinine glucuronidation, as both are primarily mediated by UGT2B10. nih.gov Because cotinine has a longer half-life than nicotine, its glucuronide conjugate is considered a more stable measure of N-glucuronidation activity. nih.govnih.gov The relative contribution of the glucuronidation pathway varies significantly among individuals and ethnic groups, with N-glucuronidation sometimes accounting for over 40% of excreted nicotine metabolites in certain individuals. nih.gov

Table 3: Representative Urinary Excretion of Nicotine and Metabolites in Smokers


Cotinine N α D Glucuronide As a Research Biomarker

Conceptual Framework for its Application in Exposure Assessment Research

Cotinine (B1669453) N-α-D-Glucuronide is a significant phase II metabolite of nicotine (B1678760), playing a crucial role in its detoxification and elimination. nih.gov Its application as a biomarker in exposure assessment research is grounded in its position within the primary metabolic pathway of nicotine. After nicotine enters the body, approximately 70-80% is converted to cotinine, primarily by the liver enzyme cytochrome P450 2A6 (CYP2A6). alliedacademies.orgnih.gov Cotinine itself has a relatively long half-life (15-20 hours), making it a reliable indicator of recent tobacco use. alliedacademies.orgoup.com

Cotinine is further metabolized, and a key pathway is N-glucuronidation, which forms Cotinine N-α-D-Glucuronide. nih.govsemanticscholar.org This reaction is catalyzed predominantly by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10). oup.comaacrjournals.org The resulting glucuronide conjugate is more water-soluble than cotinine, facilitating its excretion in urine. alliedacademies.org The conceptual framework for using this compound in exposure research rests on the principle of "total nicotine equivalents" (TNE). TNE is the molar sum of nicotine and its major metabolites, including cotinine and its glucuronide conjugate, in urine. nih.gov By measuring these components, researchers can obtain a comprehensive and accurate quantification of the total nicotine dose absorbed by an individual, providing a more complete picture of tobacco exposure than measuring a single metabolite alone. nih.gov

The measurement of this compound, often accomplished by quantifying total cotinine (free cotinine plus the glucuronide conjugate) after enzymatic hydrolysis with β-glucuronidase, is integral to this assessment. nih.govnih.gov This approach allows for a robust estimation of nicotine intake and exposure to tobacco smoke, differentiating smokers from non-smokers and assessing levels of secondhand smoke exposure. alliedacademies.orgcanada.ca

Utility in Assessing Nicotine Uptake and Metabolic Phenotypes in Research Populations

The quantification of this compound is highly useful for characterizing inter-individual and population-level differences in nicotine metabolism. The rate and pathway of nicotine metabolism vary significantly among individuals, leading to different metabolic phenotypes, often categorized as slow, normal, or fast metabolizers. frontiersin.org These phenotypes are critical determinants of smoking behavior, nicotine dependence, and response to cessation therapies.

A key metric in this assessment is the Nicotine Metabolite Ratio (NMR), typically defined as the ratio of trans-3'-hydroxycotinine (3HC) to cotinine. frontiersin.orgnih.gov While the NMR primarily reflects the activity of the CYP2A6 enzyme, the glucuronidation pathway significantly influences the concentration of cotinine, a key component of the ratio. nih.govnih.gov Therefore, assessing the extent of cotinine glucuronidation provides a more nuanced understanding of an individual's metabolic profile.

By analyzing both the C-oxidation (CYP2A6) and N-glucuronidation (UGT2B10) pathways, researchers can build a more detailed and accurate profile of nicotine uptake and disposition in various populations. This multi-faceted approach is essential for understanding the complex relationship between nicotine metabolism, addiction, and the risk of smoking-related diseases. nih.gov

Table 1: Urinary Nicotine Metabolite Distribution in Different Research Study Populations This table presents hypothetical data representative of findings in the literature to illustrate population differences.

Metabolite Population A (Normal Metabolizers) Population B (Slow Metabolizers - Low UGT2B10 Activity)
Free Nicotine8%15%
Nicotine Glucuronide6%2%
Free Cotinine25%45%
This compound 20% 5%
trans-3'-hydroxycotinine35%28%
Other Metabolites6%5%

Influence of Genetic and Environmental Factors on Biomarker Levels in Research Studies

The levels of this compound in an individual are significantly influenced by a combination of genetic and environmental factors. nih.govvcu.edu These factors can lead to substantial variability in biomarker levels across different research populations.

Genetic Factors: The primary genetic determinant of this compound levels is variation within the UGT2B10 gene, which encodes the main enzyme responsible for cotinine glucuronidation. wikipedia.orgresearchgate.net Several single nucleotide polymorphisms (SNPs) in the UGT2B10 gene have been identified that result in reduced or null enzyme activity. nih.gov

Asp67Tyr (rs61750900): This missense mutation leads to a significant decrease in the ability of the UGT2B10 enzyme to glucuronidate both nicotine and cotinine. nih.govaacrjournals.org Individuals heterozygous for this variant show a 20-30% decrease in cotinine glucuronidation, while those homozygous for the variant exhibit a profound reduction in this metabolic pathway. nih.govnih.gov

Splice Variant (rs116294140): This variant is particularly prevalent in individuals of African ancestry and results in a non-functional UGT2B10 enzyme. oup.com Smokers who are homozygous for this variant excrete virtually no this compound. nih.gov

The presence of these genetic variants directly impacts the concentration of cotinine in the body. Reduced glucuronidation leads to higher circulating levels of free cotinine, a finding that helps explain observed racial and ethnic differences in this key biomarker. oup.comnih.gov

Environmental and Demographic Factors: Beyond genetics, several environmental and demographic factors can influence the activity of metabolic pathways and thus the levels of this compound.

Ethnicity: Research has consistently shown significant differences in nicotine metabolism across ethnic groups. African American smokers, for instance, exhibit lower cotinine N-glucuronidation compared to White smokers, largely due to the higher frequency of the UGT2B10 splice variant in this population. oup.comnih.gov This results in higher serum and saliva cotinine levels in African Americans for a given level of nicotine intake. nih.gov

Other Factors: Gender and the use of oral contraceptives have also been shown to affect glucuronidation capacity for some compounds, suggesting that hormonal factors may play a role, although their specific impact on cotinine glucuronidation requires further research. researchgate.net

The interplay between these genetic and environmental factors creates a complex landscape of nicotine metabolism, underscoring the importance of measuring this compound to accurately assess exposure and metabolic phenotype in diverse research populations. oup.comnih.gov

Table 2: Effect of UGT2B10 Genotype on Cotinine Glucuronidation This table is based on data described in research literature, illustrating the functional impact of genetic variants.

UGT2B10 Genotype Allele Status Relative Cotinine-Glucuronide Formation Rate Primary Affected Populations
1/1Wild-Type100%All populations
1/2 (Asp67Tyr)Heterozygous Variant~70-80%European Ancestry
2/2 (Asp67Tyr)Homozygous Variant~5-15%European Ancestry
Splice Variant CarrierHeterozygous/HomozygousSignificantly Reduced to NullAfrican Ancestry

In Vitro and Preclinical Animal Model Studies Involving Cotinine N α D Glucuronide

Investigations in Isolated Hepatic Systems (e.g., Microsomes, Hepatocytes)

The formation of Cotinine (B1669453) N-α-D-Glucuronide has been extensively studied using isolated human hepatic systems, primarily human liver microsomes (HLM). These in vitro models are crucial for characterizing the enzymatic kinetics and identifying the primary metabolic pathways of xenobiotics.

Research using pooled HLM has demonstrated that the N-glucuronidation of cotinine is a significant metabolic route. aacrjournals.orgresearchgate.net Studies have successfully proven the formation of S(-)-Cotinine N1-glucuronide in HLM by comparing the chromatographic and mass spectral characteristics of the metabolite with a synthetically created reference standard. researchgate.net

Kinetic analyses of cotinine N-glucuronidation in HLM have been performed to determine the efficiency of this pathway. In one study, the process followed one-enzyme kinetics with a Michaelis-Menten constant (Km) of 5.4 mM and a maximum velocity (Vmax) of 696 pmol/min/mg of microsomal protein. researchgate.net Another investigation reported monophasic kinetics with an apparent Km of 1.9 +/- 0.3 mM and a Vmax of 655.6 +/- 312.3 pmol/min/mg. nih.gov The apparent intrinsic clearance (Vmax/Km) for S(-)-cotinine N1-glucuronide was found to be nine times lower than that for S(-)-nicotine N1-glucuronide in the same microsomal pool, a finding consistent with in vivo observations where urinary recovery of cotinine glucuronide is proportionally less than what would be expected from plasma concentrations of its parent compound, cotinine. researchgate.net

A strong positive correlation (r = 0.950, P < 0.0001) has been observed between the rates of nicotine (B1678760) N-glucuronidation and cotinine N-glucuronidation across HLM from 14 different human donors. nih.gov This suggests that the same UDP-glucuronosyltransferase (UGT) enzyme isoform or isoforms are responsible for catalyzing both reactions in the human liver. nih.gov Inhibition studies in HLM further support the involvement of specific UGTs, with substrates for UGT1A1 (bilirubin), UGT1A4 (imipramine), and UGT1A9 (propofol) all competitively inhibiting the N-glucuronidation of cotinine. nih.gov

Table 1: Kinetic Parameters for Cotinine N-Glucuronidation in Human Liver Microsomes

ParameterValueSource
Km5.4 mM researchgate.net
Vmax696 pmol/min/mg researchgate.net
Apparent Km1.9 +/- 0.3 mM nih.gov
Apparent Vmax655.6 +/- 312.3 pmol/min/mg nih.gov

Studies Utilizing Recombinant UGT Enzyme Systems

To identify the specific enzymes responsible for the N-glucuronidation of cotinine, researchers have utilized recombinant UGT enzyme systems, which express individual human UGT isoforms. These studies have been pivotal in pinpointing UGT2B10 as the primary catalyst for this metabolic reaction. oup.comnih.govnih.gov

Comparative studies using a panel of recombinant UGTs have shown that UGT2B10 exhibits significantly greater activity towards cotinine than other isoforms. aacrjournals.orgnih.gov While UGT1A4 also demonstrates the ability to catalyze cotinine N-glucuronidation, its efficiency is considerably lower. nih.gov The Km value of recombinant UGT2B10 for nicotine was found to be similar to that of human liver microsomes, suggesting it is the dominant enzyme for this reaction in the liver. nih.gov UGT2B10 was also more active than UGT1A4 in the N-glucuronidation of cotinine. nih.gov

Other tested isoforms, such as UGT2B7 and UGT1A9, were found to be essentially inactive toward cotinine. nih.gov An earlier study examining ten different recombinant UGTs (UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15) found that none of them catalyzed the N-glucuronidation of S(-)-cotinine under the tested conditions. researchgate.net However, subsequent research with improved analytical methods and a focus on UGT2B10 definitively established its major role. aacrjournals.orgnih.gov These findings have clarified that UGT2B10 is the principal enzyme responsible for the N-glucuronidation of both nicotine and cotinine in the human liver. nih.govnih.gov

Table 2: Relative Activity of Recombinant UGT Isoforms in Cotinine N-Glucuronidation

UGT IsoformRelative ActivityFindingSource
UGT2B10 HighPrimary catalyst for cotinine N-glucuronidation. aacrjournals.orgoup.comnih.govnih.gov
UGT1A4 Low to ModerateExhibits activity but is significantly less efficient than UGT2B10. aacrjournals.orgnih.gov
UGT2B7 Very Low / InactiveEssentially inactive toward cotinine. nih.gov
UGT1A9 InactiveDid not glucuronidate cotinine. nih.gov

Research on Metabolic Fate and Xenobiotic Detoxification Mechanisms in Animal Models

Studies involving preclinical animal models highlight significant interspecies differences in N-glucuronidation, which is a critical consideration in drug development and toxicology. helsinki.firesearchgate.net The ability to form quaternary ammonium glucuronides, such as Cotinine N-α-D-Glucuronide, from tertiary amines is a reaction largely restricted to humans, with markedly lower rates observed in common laboratory animals. helsinki.fi Analyses of liver microsomes from rats, mice, guinea pigs, rabbits, dogs, mini-pigs, and monkeys have shown that N-glucuronidation rates are typically much lower than in humans. helsinki.firesearchgate.net This is attributed primarily to the high activity of the UGT2B10 enzyme in human liver, an enzyme whose orthologs in other species may not share the same substrate specificity or efficiency. helsinki.firesearchgate.net

In the context of xenobiotic detoxification, glucuronidation serves to increase the water solubility of compounds, facilitating their excretion from the body. oup.comnih.gov In animal models, as in humans, this is a major pathway for the elimination of nicotine metabolites. core.ac.uk A study on nectar-feeding birds, for example, investigated the detoxification of nicotine and identified glucuronide conjugates of nicotine metabolites in their excreta. core.ac.uk While cotinine itself was not detected, the birds excreted norcotinine-glucuronide and nornicotine-glucuronide, demonstrating the use of the glucuronidation pathway to detoxify related compounds. core.ac.uk The study also detected cotinine-glutathione, indicating the use of multiple conjugation pathways for detoxification. core.ac.uk

These findings from animal models underscore that while glucuronidation is a conserved detoxification mechanism, the specific metabolites formed and the efficiency of the N-glucuronidation pathway can vary substantially between species. helsinki.ficore.ac.uk This variability emphasizes the importance of using human-derived in vitro systems to accurately predict metabolic pathways for compounds like cotinine. helsinki.fi

Q & A

Q. Q1. What analytical techniques are most reliable for quantifying Cotinine N-α-D-Glucuronide in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in plasma and urine. This method offers high sensitivity, with a limit of quantification (LOQ) of 50 ng/mL in plasma and 2.5 ng/mL in urine . Deuterated internal standards, such as Rac-Cotinine-d3 N-β-D-Glucuronide, are critical for correcting matrix effects and improving precision (e.g., intra-day imprecision ≤14%) . Solid-phase extraction (SPE) is recommended for sample cleanup, achieving recoveries of 51–118% in urine .

Q. Q2. How should enzymatic hydrolysis be optimized to isolate this compound from conjugated metabolites?

Helix pomatia β-glucuronidase is commonly used for enzymatic hydrolysis. Optimal conditions include incubation at 45°C for 16 hours, which maximizes cleavage efficiency while minimizing degradation. Enzyme concentration must be calibrated to avoid incomplete hydrolysis or interference from other glucuronidated metabolites (e.g., trans-3´-hydroxycotinine-O-β-D-glucuronide) . Post-hydrolysis, LC-MS/MS validation is essential to confirm the release of free cotinine .

Q. Q3. What are the primary metabolic pathways involving this compound in nicotine exposure studies?

this compound is a phase II metabolite formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation, primarily in the liver. It accounts for 10–15% of total urinary cotinine in smokers and serves as a biomarker for nicotine metabolism kinetics . Competing pathways include cotinine N-oxidation and trans-3′-hydroxycotinine formation, which require careful differentiation in metabolic flux analyses .

Advanced Research Questions

Q. Q4. How can researchers resolve discrepancies in reported LOQ values for this compound across studies?

Discrepancies in LOQ (e.g., 50 ng/mL in plasma vs. lower values in urine) often stem from matrix effects or variability in SPE protocols . To standardize results:

  • Use deuterated internal standards (e.g., Rac-Cotinine-d3 N-β-D-Glucuronide) to normalize ion suppression .
  • Validate methods with pooled biological matrices to account for inter-individual variability in glucuronidation efficiency .
  • Cross-calibrate with orthogonal techniques like immunoassays for low-concentration samples .

Q. Q5. What experimental designs are optimal for studying the renal excretion kinetics of this compound?

  • Cohort Design: Collect serial urine samples over 24–72 hours post-nicotine exposure to capture excretion dynamics.
  • Tracer Studies: Use stable isotope-labeled this compound (e.g., deuterated forms) to distinguish endogenous and exogenous metabolites .
  • Pharmacokinetic Modeling: Apply compartmental models to estimate glomerular filtration rates (GFR) and tubular reabsorption contributions .

Q. Q6. How do genetic polymorphisms in UGT enzymes affect this compound levels, and how should this be controlled in population studies?

UGT2B10 and UGT2B17 polymorphisms significantly alter glucuronidation rates. For example, UGT2B10*2 carriers exhibit 30–50% reduced activity. To control for this:

  • Genotype participants for UGT variants and stratify data during analysis.
  • Normalize this compound concentrations to creatinine levels to adjust for renal function variability .
  • Use mixed-effects models to account for genetic and environmental confounders .

Q. Q7. What are the challenges in synthesizing isotopically labeled this compound for tracer studies?

Synthesis requires regioselective glucuronidation at the cotinine N-position, which is sterically hindered. Key steps include:

  • Enzymatic synthesis using recombinant UGT isoforms to ensure correct stereochemistry .
  • Purification via preparative HPLC with charged aerosol detection (CAD) to isolate the deuterated product from unreacted precursors .
  • Characterization by high-resolution MS/MS and NMR to confirm structural integrity .

Methodological Considerations

Q. Q8. How should stability studies be designed for this compound in long-term biobanking?

  • Storage Conditions: Freeze samples at −80°C to prevent enzymatic degradation. Avoid freeze-thaw cycles (>3 cycles reduce stability by 15%) .
  • Additives: Use 0.1% sodium azide in urine to inhibit microbial growth.
  • Stability Thresholds: Define acceptable degradation limits (e.g., ≤20% loss over 12 months) based on LC-MS/MS monitoring .

Q. Q9. What statistical approaches are recommended for analyzing conflicting data on this compound’s role in nicotine dependence?

  • Meta-Analysis: Pool data from multiple studies using random-effects models to account for heterogeneity in glucuronidation rates .
  • Pathway Analysis: Apply systems biology tools (e.g., Kyoto Encyclopedia of Genes and Genomes) to identify co-regulated metabolic networks .
  • Machine Learning: Train classifiers on omics datasets to predict this compound’s association with smoking cessation outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.